molecular formula C18H26N2O2 B3947768 1-(3-phenylpropyl)-4-(tetrahydro-2H-pyran-4-ylamino)-2-pyrrolidinone

1-(3-phenylpropyl)-4-(tetrahydro-2H-pyran-4-ylamino)-2-pyrrolidinone

Cat. No. B3947768
M. Wt: 302.4 g/mol
InChI Key: BJCDQAUSBQWYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-phenylpropyl)-4-(tetrahydro-2H-pyran-4-ylamino)-2-pyrrolidinone, commonly known as THP-PPP, is a synthetic compound that belongs to the class of psychoactive substances known as designer drugs. It is a potent stimulant that is often sold as a research chemical for use in scientific studies. THP-PPP has been the subject of several studies due to its potential as a therapeutic agent for various conditions.

Mechanism of Action

THP-PPP works by increasing the levels of dopamine and norepinephrine in the brain. It does this by inhibiting the reuptake of these neurotransmitters, thereby increasing their availability in the brain. This leads to increased stimulation of the central nervous system, resulting in the effects observed with THP-PPP use.
Biochemical and Physiological Effects
THP-PPP has been shown to have several biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation, sweating, and increased respiration. THP-PPP has also been shown to increase alertness, focus, and cognitive performance.

Advantages and Limitations for Lab Experiments

THP-PPP has several advantages for use in lab experiments. It is a potent and selective stimulant that can be used to study the effects of increased dopamine and norepinephrine levels in the brain. However, THP-PPP is also associated with several limitations. It is a relatively new compound, and there is limited information available on its long-term effects. Additionally, it is a controlled substance in many countries, making it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on THP-PPP. One area of interest is the potential use of THP-PPP in the treatment of neurodegenerative disorders. Another area of interest is the development of new compounds based on THP-PPP that may have improved therapeutic potential. Additionally, more research is needed to fully understand the long-term effects of THP-PPP use and its potential for abuse.
Conclusion
In conclusion, THP-PPP is a synthetic compound that has been studied extensively for its potential as a therapeutic agent for various conditions. It works by increasing the levels of dopamine and norepinephrine in the brain, resulting in increased stimulation of the central nervous system. THP-PPP has several advantages for use in lab experiments, but it is also associated with several limitations. There are several future directions for research on THP-PPP, including its potential use in the treatment of neurodegenerative disorders and the development of new compounds based on THP-PPP.

Scientific Research Applications

THP-PPP has been studied extensively for its potential as a therapeutic agent for various conditions. It has been shown to have potential as an antidepressant, anxiolytic, and cognitive enhancer. THP-PPP has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

4-(oxan-4-ylamino)-1-(3-phenylpropyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c21-18-13-17(19-16-8-11-22-12-9-16)14-20(18)10-4-7-15-5-2-1-3-6-15/h1-3,5-6,16-17,19H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCDQAUSBQWYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2CC(=O)N(C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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